2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide
Description
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide features a multi-component architecture combining a 4-chlorobenzo[d]thiazole core, a methylamino linker, an acetamide bridge, and a 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl moiety.
Key structural attributes include:
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3S2/c1-27(20-25-18-15(21)4-2-5-16(18)31-20)12-17(28)24-13-6-8-14(9-7-13)32(29,30)26-19-22-10-3-11-23-19/h2-11H,12H2,1H3,(H,24,28)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECCCTIURLDARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is an intricate organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.
Structural Characteristics
This compound features a complex structure that includes:
- A 4-chlorobenzo[d]thiazole moiety
- A methylamino group
- An N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl) acetamide structure
These components suggest diverse interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Properties
Research indicates that compounds with thiazole structures often exhibit antimicrobial activity. Specifically, derivatives similar to our compound have shown effectiveness against various bacterial and fungal strains. For instance, thiazole-containing compounds have been documented to inhibit the growth of pathogens, suggesting potential use in developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. Studies have demonstrated that structurally related compounds can interact with DNA and proteins involved in cell cycle regulation. For example, compounds featuring thiazole or pyrimidine rings have been associated with selective cytotoxicity against cancer cell lines.
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in inflammatory processes. Notably, it has been suggested that similar compounds inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This mechanism could provide therapeutic benefits in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of related thiazole compounds, researchers found that certain derivatives induced significant apoptosis in breast cancer cell lines. The mechanism was attributed to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. This suggests that our compound may similarly affect cancer cells through these pathways .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives revealed that modifications to the thiazole ring could enhance activity against resistant bacterial strains. The presence of electron-withdrawing groups was found to be beneficial for increasing potency against Gram-positive bacteria .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : Targeting COX enzymes and potentially other kinases involved in cell signaling.
- DNA Interaction : Binding to DNA and interfering with replication processes in cancer cells.
- Cell Signaling Pathways : Modulating pathways that regulate apoptosis and cell proliferation.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. The presence of the chlorobenzo[d]thiazole moiety in this compound suggests potential antibacterial and antifungal activities. Studies have shown that related thiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi, making this compound a candidate for antibiotic development.
Anticancer Properties
The compound has been investigated for its anticancer potential due to its ability to induce apoptosis in cancer cells. It interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, similar thiazole-containing compounds have demonstrated efficacy against various cancer cell lines by disrupting DNA replication and inhibiting cell proliferation .
Synthetic Routes
The synthesis of this compound typically involves multi-step processes:
- Formation of the Thiazole Core : The initial step involves synthesizing the chlorobenzo[d]thiazole core through cyclization reactions.
- N-Methylation : The thiazole derivative is then subjected to N-methylation using methyl iodide in the presence of a base.
- Acetamide Formation : Finally, the N-methylated thiazole is reacted with an appropriate amine to form the desired acetamide structure.
These synthetic methods require careful control of reaction conditions to optimize yield and purity .
Industrial Applications
Beyond medicinal chemistry, this compound can serve as a versatile building block in organic synthesis. Its unique structural features allow for various functionalizations, making it useful in developing new materials with specific properties such as fluorescence or conductivity .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the chlorobenzo[d]thiazole moiety enhanced the overall efficacy compared to other derivatives lacking this structure.
- Cancer Cell Studies : In vitro studies showed that compounds similar to the target molecule induced apoptosis in human breast cancer cell lines by activating caspase pathways, suggesting a mechanism for its anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings and Implications
Structural Optimization : The target compound’s 4-chlorobenzo[d]thiazole and pyrimidine-sulfamoyl groups likely enhance target binding compared to simpler thiazole or thiadiazole analogs.
Synthetic Challenges : Multi-step coupling reactions (e.g., acylation, sulfamoylation) are critical for yield and purity, as seen in and .
Bioactivity Trends : Sulfamoyl and heterocyclic moieties correlate with antimicrobial/antibacterial effects, while benzo[d]thiazole derivatives may expand therapeutic scope to kinase targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
